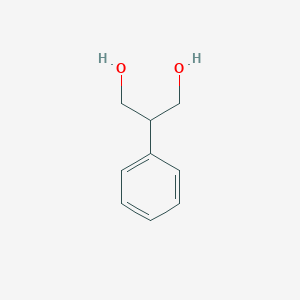

2-Phenyl-1,3-propanediol

Cat. No. B123019

Key on ui cas rn:

1570-95-2

M. Wt: 152.19 g/mol

InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04982016

Procedure details

The reaction is carried out in a nitrogen atmosphere in a predried 250 ml RB flask with a side arm and a distillation apparatus leading to a nitrogen outlet. 180 mmoles of lithium aluminum hydride is added to the flask in sufficient tetrahydrofuran to dissolve the lithium aluminum hydride. The solution is cooled with rapid stirring to about 0° C. and 30 mmoles of diethyl phenylmalonic acid ester is slowly added followed by four ml of dry xylene which functions as a heat transfer material and prevents the contents of the flask from "bumping". The solution is heated to about 135° C. and maintained at such temperature for approximately two hours. The reaction mixture is cooled to about 0° C. and an extract solvent composed of equal parts tetrahydrofuran and ethyl ether is added and residual hydride is quenched with water. 90 ml of 2N hydrochloric acid is added to complete hydrolysis. The solution is then extracted twice with ether, the aqueous phase is made alkaline (pH 9-10) with a saturated potassium carbonate solution and extracted with ether. The organic phases are combined, washed with saturated potassium carbonate solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield crude 2-phenyl-1,3-propanediol. Purified 2-phenyl-1,3-propanediol (mp 51°-53° C.) was obtained by recrystallization from a mixture of hexane/toluene/ether (10:5:1) in a yield of 72%.

Name

hexane toluene ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diethyl phenylmalonic acid ester

Quantity

30 mmol

Type

reactant

Reaction Step Four

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH3:14])[C:8](C)=[CH:9][CH:10]=[CH:11][CH:12]=1.C([O:17][CH2:18]C)C.CCCCCC.C1(C)C=CC=CC=1.C[CH2:34][O:35]CC>O1CCCC1>[C:7]1([CH:14]([CH2:18][OH:17])[CH2:34][OH:35])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5,8.9.10|

|

Inputs

Step One

|

Name

|

hexane toluene ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC.C1(=CC=CC=C1)C.CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

180 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Four

[Compound]

|

Name

|

diethyl phenylmalonic acid ester

|

|

Quantity

|

30 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with rapid stirring to about 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a distillation apparatus leading to a nitrogen outlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is heated to about 135° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at such temperature for approximately two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to about 0° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

residual hydride is quenched with water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

90 ml of 2N hydrochloric acid is added to complete hydrolysis

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution is then extracted twice with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated potassium carbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield crude 2-phenyl-1,3-propanediol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |